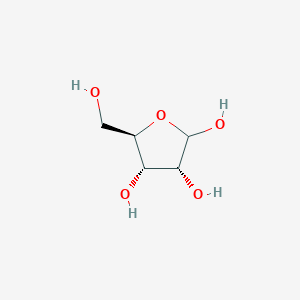

D-ribofuranose

Vue d'ensemble

Description

Le D-ribose est un sucre naturel qui joue un rôle crucial dans la production d'adénosine triphosphate, la principale source d'énergie des cellules. Il est classé comme un monosaccharide, ce qui signifie qu'il s'agit de la forme la plus simple de sucre et qu'il ne peut pas être décomposé en unités plus petites. Le D-ribose est abondant dans divers organismes vivants, notamment les plantes, les animaux et les micro-organismes . Il est particulièrement important dans le contexte de la nutrition et des compléments alimentaires car il a été associé à l'amélioration des niveaux d'énergie et à l'amélioration des performances sportives .

Applications De Recherche Scientifique

Le D-ribose a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme matière première pour la synthèse de divers nucléotides et nucléosides.

Médecine : La supplémentation en D-ribose a été étudiée pour ses bienfaits potentiels dans des affections telles que le syndrome de fatigue chronique, la fibromyalgie et les maladies cardiaques

Industrie : Il est utilisé dans la production de médicaments antiviraux et anticancéreux.

Mécanisme d'action

Le D-ribose joue un rôle crucial dans la synthèse de l'adénosine triphosphate, essentielle à la production d'énergie cellulaire. Il contribue à garantir une synthèse suffisante d'adénosine triphosphate pour que les mitochondries puissent se recycler. Contrairement aux autres sucres, le D-ribose n'est généralement pas utilisé par l'organisme comme carburant . Il active également la protéine kinase activée par l'adénosine 5’ monophosphate, qui est impliquée dans l'homéostasie énergétique cellulaire .

Mécanisme D'action

Target of Action

D-Ribofuranose, also known as ribofuranose, primarily targets several enzymes. It is a key substance in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides . It interacts with enzymes such as Hypoxanthine-guanine phosphoribosyltransferase, Orotate phosphoribosyltransferase, Uridine-cytidine kinase-like 1, Adenine phosphoribosyltransferase, and Anthranilate phosphoribosyltransferase .

Mode of Action

This compound interacts with its targets by participating in various biochemical reactions. For instance, it catalyzes the transfer of the phosphoribosyl group of 5-phosphorylribose-1-pyrophosphate (PRPP) to anthranilate to yield N-(5’-phosphoribosyl)-anthranilate (PRA) . It also plays a role in the interconversion of β-D-ribopyranose and β-D-ribofuranose .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a crucial role in the Pentose Phosphate Pathway, Pyrimidine Metabolism, and Purine Metabolism . It is also involved in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides .

Result of Action

The action of this compound results in various molecular and cellular effects. It is essential for the formation of nucleotides, which are the building blocks of nucleic acids like RNA and DNA . Therefore, this compound plays a critical role in encoding, transmitting, and expressing genetic information in living organisms .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, a steady temperature gradient may steer an open isomerisation network into a non-equilibrium steady state where furanose is boosted beyond the limits set by equilibrium thermodynamics . The predicted optimum is compatible with temperature drops found in hydrothermal vents associated with extremely fresh lava flows on the sea floor .

Analyse Biochimique

Biochemical Properties

D-Ribofuranose interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in intermediary metabolism, cell signaling, and the biosynthesis of macromolecules . It is also a part of nucleotides, which serve as monomeric units of RNA . The conformational preferences of this compound are influenced by factors such as the unfavorable ecliptic orientation of the 2-OH and 3-OH groups, the 1,3-pseudodiaxial interaction of the aglycone and terminal hydroxymethyl group, and the endo-anomeric effect .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by encoding, transmitting, and expressing genetic information in living organisms . It is also involved in numerous catalytic processes, including chemical energy production and storage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the interconversion of β-D-ribopyranose and β-D-ribofuranose .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown that a steady temperature gradient may steer an open isomerisation network into a non-equilibrium steady state where furanose is boosted beyond the limits set by equilibrium thermodynamics .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key component in the pentose phosphate pathway . It is also involved in purine metabolism and riboflavin metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known that this compound helps transport ribose into cells . Detailed information about its distribution within cells and tissues is currently limited.

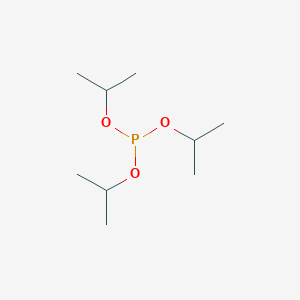

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le D-ribose peut être synthétisé par différentes méthodes. Une méthode courante implique la fermentation du glucose à l'aide de souches spécifiques de bactéries ou de levures. Ce processus implique généralement l'utilisation de mutants déficients en transcétolase pour améliorer le rendement en D-ribose . Une autre méthode implique la synthèse chimique du D-ribose à partir de furane ou de D-glucose . Les conditions de réaction pour ces méthodes varient, mais elles nécessitent généralement des températures et des niveaux de pH contrôlés pour optimiser le rendement.

Méthodes de production industrielle

La production industrielle de D-ribose repose souvent sur la fermentation microbienne en raison de son efficacité et de sa rentabilité. Le processus de fermentation implique l'utilisation de micro-organismes génétiquement modifiés capables de produire des rendements élevés de D-ribose. Le bouillon de fermentation est ensuite soumis à diverses étapes de purification pour isoler et purifier le D-ribose .

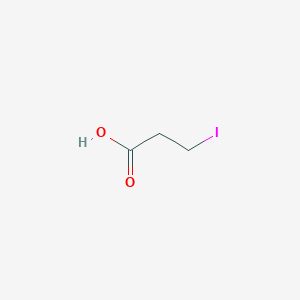

Analyse Des Réactions Chimiques

Types de réactions

Le D-ribose subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et les réactions de substitution.

Réactifs et conditions courants

Réduction : La réduction du D-ribose peut produire du ribitol en utilisant des réducteurs comme le borohydrure de sodium.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent l'acide ribonique, le ribitol et divers glycosides, qui ont des applications différentes en biochimie et en pharmacie .

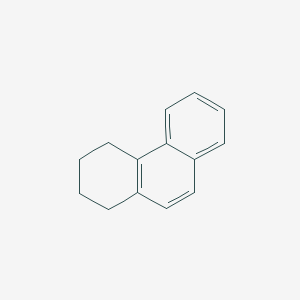

Comparaison Avec Des Composés Similaires

Le D-ribose est étroitement lié à d'autres sucres, tels que le glucose et le fructose, qui sont également importants pour la production d'énergie dans l'organisme . Le D-ribose se distingue par son rôle spécifique dans la synthèse de l'adénosine triphosphate. Parmi les composés similaires, citons :

Désoxyribose : Un analogue structurel du D-ribose, qui est un composant de l'acide désoxyribonucléique.

Arabinose : Un épimère du ribose au carbone 2’.

Xylose : Un autre aldopentose apparenté au ribose.

Le rôle unique du D-ribose dans la production d'énergie et ses applications dans divers domaines en font un composé précieux tant en recherche scientifique qu'en industrie.

Propriétés

IUPAC Name |

(3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-SOOFDHNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317333 | |

| Record name | D-Ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Ribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

613-83-2 | |

| Record name | D-Ribofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Ribofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 °C | |

| Record name | D-Ribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

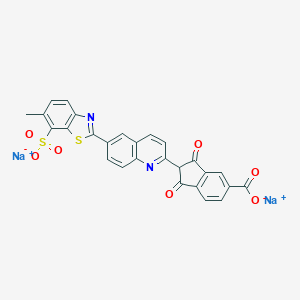

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

pyrimidin-2-one](/img/structure/B93888.png)

![(6aS)-2,9,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B93895.png)